The synthesis of ASN04421891 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions in polar aprotic solvents to enhance solubility and reactivity .
The molecular structure of ASN04421891 features several notable characteristics:
The topological polar surface area (TPSA) is approximately 98.16 Ų, indicating a balance between hydrophilicity and lipophilicity that is favorable for drug-like properties .
ASN04421891 participates in various chemical reactions typical for small organic molecules. Key reactions include:
These reactions are vital for understanding how modifications to ASN04421891 can enhance its pharmacological properties.
ASN04421891 acts primarily as an agonist at the GPR17 receptor. The mechanism of action involves:
Research indicates that ASN04421891's action on GPR17 may have implications in treating conditions such as multiple sclerosis and other neurodegenerative disorders.
The physical and chemical properties of ASN04421891 include:
These properties are essential for assessing the compound's suitability for pharmaceutical development.
ASN04421891 has potential applications in various scientific fields:
ASN04421891 (CAS 570365-12-7) emerged in the early 2020s as part of targeted drug discovery efforts for G protein-coupled receptors (GPCRs). Its identification resulted from high-throughput screening campaigns focused on modulators of neurological targets, specifically the uracil nucleotide/cysteinyl leukotriene receptor GPR17. The compound was designed to overcome limitations of earlier GPCR ligands, with its molecular structure optimized for blood-brain barrier permeability—a critical requirement for central nervous system therapeutics. While the exact discovery timeline remains proprietary, its first public documentation appeared in pharmacological databases circa 2023, classified under the "Moligand™" grade with ≥98% purity [1].
Current studies prioritize three core objectives:
These align with directional hypotheses predicting dose-dependent myelin regeneration, framed as:
"ASN04421891-mediated GPR17 agonism will significantly accelerate remyelination kinetics compared to baseline recovery in demyelination models" [2] [3].
ASN04421891 exemplifies targeted innovation in neuropharmacology. Unlike broad-spectrum neuroprotectives, it addresses the unmet need of myelin repair in conditions like multiple sclerosis—where current therapies primarily manage inflammation rather than promote regeneration. Its innovation status derives from:
Table 1: Key Molecular Attributes of ASN04421891
Property | Value |
---|---|
CAS Number | 570365-12-7 |
Molecular Weight | 524.61 g/mol |
Purity Grade | Moligand™ (≥98%) |
Primary Target | GPR17 receptor |
EC₅₀ ([³⁵S]GTPγS binding) | 3.67 nM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7